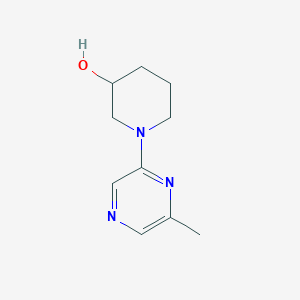

1-(6-Methylpyrazin-2-yl)piperidin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

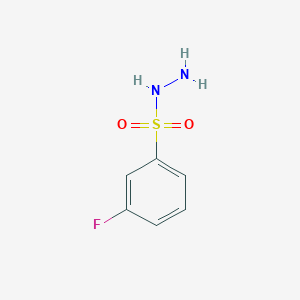

“1-(6-Methylpyrazin-2-yl)piperidin-3-ol” is a chemical compound with the molecular formula C11H17N3O . It has an average mass of 207.272 Da and a monoisotopic mass of 207.137161 Da .

Synthesis Analysis

The synthesis of piperidone analogs, which are of particular interest due to their unique biochemical properties, has been extensively studied . They serve as precursors to the piperidine ring, a ubiquitous moiety in many alkaloid natural products and drug candidates . The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives .Molecular Structure Analysis

The molecular structure of “1-(6-Methylpyrazin-2-yl)piperidin-3-ol” can be analyzed using density functional theory with a 6-31G(d,p) basis set . The optimized geometry results show that the geometry parameters are in good agreement with XRD values .Chemical Reactions Analysis

The chemical reactions involving piperidone analogs have been studied extensively . These reactions involve various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(6-Methylpyrazin-2-yl)piperidin-3-ol” can be analyzed using various methods. The thermodynamic properties of the compound have been calculated at different temperatures, and the results reveal that the standard heat capacities (Cp,m), standard entropies (Sm), and standard enthalpy changes (Hm) increase with the rise in temperature .Aplicaciones Científicas De Investigación

Parkinsonism Studies

- Research involving the compound MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine), which shares structural elements with piperidine derivatives, has significantly contributed to understanding Parkinson's disease. MPTP exposure has been linked to the development of parkinsonism, emphasizing the compound's role in neurotoxicity studies and neurodegenerative disease research (Langston et al., 1983).

Anticoagulant Research

- The investigation of MD 805 ((2R, 4R) 4-methyl-1-[N alpha-(3-methyl-1,2,3,4-tetra-hydro-8-quinoline-sulfonyl)L- arginyl]-2-piperidine carboxylic acid monohydrate), an anticoagulant, reveals the compound's effectiveness in reducing platelet activation during hemodialysis, demonstrating the potential for piperidine derivatives in developing anticoagulant therapies (Matsuo et al., 1986).

Insect Repellent Efficacy

- Research on the efficacy of piperidine-based insect repellents against Aedes communis and Simulium venustum highlights the potential of piperidine derivatives in developing effective, non-toxic repellents for controlling mosquito and black fly populations (Debboun et al., 2000).

Mecanismo De Acción

Piperidone analogs have been found to possess a wide range of bioactivities, including antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral activities . The compounds bearing the piperidone skeleton mimic naturally occurring alkaloids and steroids, and have been synthesized to study their biological activity .

Propiedades

IUPAC Name |

1-(6-methylpyrazin-2-yl)piperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-8-5-11-6-10(12-8)13-4-2-3-9(14)7-13/h5-6,9,14H,2-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPKBZQRVOLRSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)N2CCCC(C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Methylpyrazin-2-yl)piperidin-3-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-2-[4-(1H-1,2,4-triazol-3-yl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2859258.png)

![Methyl {[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetate](/img/structure/B2859263.png)

![2-((5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2859264.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2859269.png)

![(E)-7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime](/img/structure/B2859273.png)

![5-[(E)-2-anilinoethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B2859274.png)